4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-7-9-18(10-8-15)23-21(26)25-13-16-5-3-4-6-19(16)20(14-25)17-11-22-24(2)12-17/h3-12,20H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAPPICDNCGJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tolyl group and the dihydroisoquinoline moiety. The final step usually involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substitutions on the Carboxamide Group
Compound A : N-(Thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Structure : Replaces the p-tolyl group with a thiazol-2-yl ring.
- Thiazole-containing compounds often exhibit enhanced metabolic stability compared to purely aromatic systems .
Compound B : N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Structure : Features a 4-fluorophenyl-oxadiazole substituent.
- Oxadiazole rings are known to improve metabolic stability and bioavailability .
Compound C : (R)-4-(3-Hydroxyphenyl)-N,N,7,8-tetramethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Substitutions on the Dihydroisoquinoline Core
Compound D : 7-Bromo-4-(3-hydroxyphenyl)-N,N-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Structure : Bromine at position 7 and a dimethylated carboxamide.
- Key Differences : Bromine’s steric bulk and electron-withdrawing effects may alter binding kinetics. Dimethylation of the carboxamide could reduce solubility but increase membrane permeability .
Compound E : 4-(3-Chlorophenyl)-N,N,7,8-tetramethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 361.42 | 3.8 | 0.12 |
| Compound A | 340.39 | 2.9 | 0.25 |
| Compound B | 338.34 | 3.1 | 0.18 |
| Compound C | 378.45 | 4.2 | 0.08 |
Calculations based on substituent contributions .
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how are key intermediates purified?
The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with dihydroisoquinoline-carboxamide precursors. For example:
- Step 1 : Condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with N-(p-tolyl)-3,4-dihydroisoquinoline using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate intermediates .
- Key challenge : Minimizing racemization during coupling; optimized by maintaining low temperatures (0–5°C) and inert atmospheres .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole activation | EDC, HOBt, DMF, 0°C | 75–85% |
| Carboxamide coupling | N-(p-tolyl)-dihydroisoquinoline, RT, 12h | 60–70% |
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methyl-pyrazole) to verify regiochemistry and substituent positions .
- HPLC : Purity assessment (>98%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 403.18) .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with kinase targets?
- Methodology :
Target selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to pyrazole-carboxamide inhibitors .
Docking software : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS-AA) to simulate binding poses .
Validation : Compare predicted binding energies (ΔG ≈ -9.5 kcal/mol) with experimental IC values from kinase assays .
- Example : A docking score of -10.2 kcal/mol for JAK2 suggests strong hydrogen bonding with hinge-region residues (e.g., Leu855, Glu903) .
Q. How to address discrepancies between in vitro potency and in vivo pharmacokinetic data?
- Hypothesis : Poor solubility or metabolic instability may reduce in vivo efficacy.
- Strategies :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanosuspensions .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., methyl-pyrazole group) .
- Data reconciliation : Cross-validate LC-MS/MS plasma concentration data with in vitro hepatocyte stability assays .
Q. What experimental designs optimize SAR for pyrazole-dihydroisoquinoline hybrids?
- Approach :
Analog synthesis : Modify the p-tolyl group (e.g., halogenation, methoxy substitution) and evaluate IC against cancer cell lines .
3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned conformers .
- Case study : Replacing p-tolyl with 4-fluorophenyl improved potency (IC from 1.2 µM to 0.3 µM in MCF-7 cells) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
